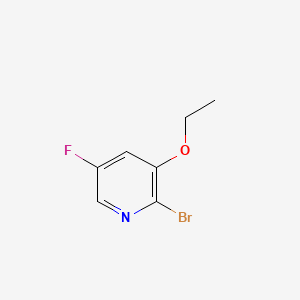
2-Bromo-3-ethoxy-5-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-ethoxy-5-fluoropyridine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of bromine, ethoxy, and fluorine substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 2-bromo-5-fluoropyridine can be coupled with ethoxy-substituted boronic acids .
Industrial Production Methods
Industrial production of 2-Bromo-3-ethoxy-5-fluoropyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-ethoxy-5-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Oxidation and Reduction Reactions: The ethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the ethoxy group to an alcohol.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Sodium Nitrite (NaNO2) and Hydrofluoric Acid (HF): Used in diazotization and fluorination reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through coupling reactions.
Aldehydes and Carboxylic Acids: Formed through oxidation of the ethoxy group.
Scientific Research Applications
2-Bromo-3-ethoxy-5-fluoropyridine has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Bromo-3-ethoxy-5-fluoropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and bromine atoms can enhance the compound’s binding affinity and selectivity for its targets. The ethoxy group may also play a role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoropyridine: Shares similar bromine and fluorine substituents but lacks the ethoxy group.
3-Ethoxy-5-fluoropyridine: Contains ethoxy and fluorine substituents but lacks the bromine atom.
2-Fluoro-3-ethoxypyridine: Similar structure but with fluorine and ethoxy groups in different positions.
Uniqueness
2-Bromo-3-ethoxy-5-fluoropyridine is unique due to the combination of bromine, ethoxy, and fluorine substituents on the pyridine ring. This unique combination imparts distinct chemical properties, such as enhanced reactivity in substitution and coupling reactions, and potential biological activity.
Properties
Molecular Formula |
C7H7BrFNO |
|---|---|
Molecular Weight |
220.04 g/mol |
IUPAC Name |
2-bromo-3-ethoxy-5-fluoropyridine |
InChI |
InChI=1S/C7H7BrFNO/c1-2-11-6-3-5(9)4-10-7(6)8/h3-4H,2H2,1H3 |
InChI Key |
HLHCPLBTOJYKIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N=CC(=C1)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















